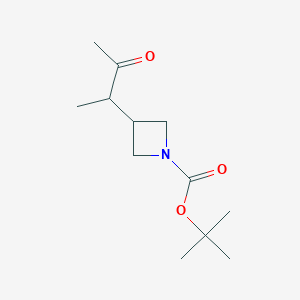

Tert-butyl 3-(3-oxobutan-2-yl)azetidine-1-carboxylate

Description

Tert-butyl 3-(3-oxobutan-2-yl)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring with a tert-butoxycarbonyl (Boc) protecting group at position 1 and a 3-oxobutan-2-yl substituent at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for the development of bioactive molecules.

Properties

Molecular Formula |

C12H21NO3 |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

tert-butyl 3-(3-oxobutan-2-yl)azetidine-1-carboxylate |

InChI |

InChI=1S/C12H21NO3/c1-8(9(2)14)10-6-13(7-10)11(15)16-12(3,4)5/h8,10H,6-7H2,1-5H3 |

InChI Key |

ROYJUNIRZXQXCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CN(C1)C(=O)OC(C)(C)C)C(=O)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Tert-butyl 3-(3-oxobutan-2-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis

1.1. Precursor in Organic Synthesis

Tert-butyl 3-(3-oxobutan-2-yl)azetidine-1-carboxylate serves as a versatile intermediate in the synthesis of various bioactive compounds. Its azetidine ring structure facilitates the formation of diverse derivatives through functional group transformations. For instance, it can be utilized in the synthesis of azetidine-based pharmaceuticals, which have shown promise in treating conditions such as cancer and bacterial infections .

1.2. Synthesis of Novel Derivatives

Research has demonstrated that derivatives of this compound can be synthesized by modifying the azetidine ring or substituents on the carboxylate group. These modifications can enhance pharmacological properties, making them suitable candidates for drug development .

2.1. Antimicrobial Properties

Studies have indicated that compounds related to this compound exhibit antimicrobial activity against various pathogens. The presence of the azetidine moiety is believed to contribute to this activity by interfering with microbial cell wall synthesis or function .

2.2. Anticancer Activity

Initial evaluations of certain derivatives have shown promising anticancer effects, particularly against specific cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, suggesting potential for further development as anticancer agents .

Case Studies

3.1. Synthesis and Evaluation of Derivatives

A recent study synthesized several derivatives of this compound and evaluated their biological activities. Among them, one derivative exhibited significant cytotoxicity against breast cancer cells, with IC50 values comparable to established chemotherapeutics . This highlights the potential for these compounds in cancer therapy.

3.2. Structure-Activity Relationship Studies

Research focusing on structure-activity relationships (SAR) has provided insights into how modifications at various positions on the azetidine ring influence biological activity. For example, introducing electron-withdrawing groups has been shown to enhance antimicrobial efficacy, guiding future synthetic efforts towards more potent compounds .

Data Summary Table

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-oxobutan-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key analogs of tert-butyl azetidine-1-carboxylates with varying substituents at position 3:

Key Research Findings

Substituent-Driven Reactivity : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance electrophilicity, making these analogs suitable for further functionalization .

Synthetic Flexibility : Palladium-catalyzed couplings and aza-Michael additions dominate synthetic routes, with yields ranging from 29% to 80% depending on steric and electronic factors .

Biological Relevance : Structural motifs like pyrazole and benzotriazole rings correlate with bioactivity, suggesting tert-butyl azetidine derivatives as promising scaffolds for drug discovery .

Biological Activity

Tert-butyl 3-(3-oxobutan-2-yl)azetidine-1-carboxylate (CAS: 2008937-14-0) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article reviews the available literature on its biological activity, focusing on its mechanisms, effects on cell proliferation, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C12H21NO3

- Molecular Weight : 227.3 g/mol

- IUPAC Name : this compound

- CAS Number : 2008937-14-0

The compound features a tert-butyl group, an azetidine ring, and a carboxylate functional group, which may contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects, particularly against various cancer cell lines. For instance, studies have shown that azetidine derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Tubulin Interaction

The compound is hypothesized to interact with tubulin at the colchicine-binding site, similar to other azetidine derivatives. This interaction disrupts microtubule dynamics, which is crucial for mitosis. A study reported that certain azetidinone analogues demonstrated IC50 values in the low nanomolar range against MCF-7 breast cancer cells, indicating potent antiproliferative activity .

Biological Activity Data

The following table summarizes recent findings regarding the biological activity of azetidine derivatives, including this compound:

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Tubulin polymerization inhibition |

| Analog 9q | MCF-7 | 10–33 | Tubulin destabilization |

| Analog 10r | MDA-MB-231 | 23–33 | Colchicine-binding site inhibitor |

Case Studies and Research Findings

- Antiproliferative Effects : In vitro studies have shown that azetidine derivatives can significantly reduce cell viability in breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves cell cycle arrest and induction of apoptosis through microtubule destabilization .

- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with certain azetidinone compounds leads to G2/M phase arrest in cancer cells, suggesting their potential as antitumor agents .

- In Silico Studies : Molecular docking studies support the hypothesis that these compounds effectively bind to the colchicine site on tubulin, further validating their role as microtubule-targeting agents .

Preparation Methods

Preparation of Boc-Protected Azetidines

This step involves the protection of the azetidine nitrogen using Boc2O in the presence of a base like triethylamine.

- Add azetidine (10 mmol) to a solution of Boc2O (12 mmol) in dichloromethane (DCM).

- Stir at room temperature for 4–6 hours.

- Wash the reaction mixture with water and extract the organic layer.

- Dry over anhydrous sodium sulfate and concentrate under reduced pressure to yield tert-butoxycarbonyl azetidine.

Yield : ~85–90%.

Alkylation with 3-Oxobutanone

The next step involves introducing the oxobutanone group.

- Dissolve Boc-protected azetidine in anhydrous tetrahydrofuran (THF).

- Add sodium hydride (NaH) as a base under nitrogen atmosphere.

- Slowly add 3-bromo-2-butanone dropwise while maintaining the reaction temperature at 0–5°C.

- Stir at room temperature overnight.

- Quench with ammonium chloride solution, extract with ethyl acetate, and purify using column chromatography.

Yield : ~70–80%.

Final Purification

The crude product is purified by silica gel chromatography using a solvent system such as hexane/ethyl acetate (10:1).

Alternative One-Pot Synthesis

A one-pot synthesis method has been developed to streamline preparation and reduce waste:

- Combine Boc-protected azetidine, sodium tert-butoxide (NaOtBu), and 3-bromo-2-butanone in toluene.

- Heat at reflux for 12–24 hours.

- After cooling, extract with ethyl acetate and purify by recrystallization.

This method offers improved efficiency and yields up to 90%.

Data Table

| Step | Reagents & Conditions | Yield (%) |

|---|---|---|

| Boc Protection | Boc2O, DCM, Triethylamine, RT | ~85–90 |

| Alkylation | NaH, THF, 3-Bromo-2-butanone, RT | ~70–80 |

| One-Pot Synthesis | NaOtBu, Toluene, Reflux | ~90 |

Analysis of Methods

Efficiency

The stepwise method provides flexibility for optimization but requires intermediate purification steps that can reduce overall yield.

Impurity Control

Impurities arise primarily during alkylation due to side reactions like overalkylation or hydrolysis of intermediates. Careful control of reaction conditions minimizes these issues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.